![molecular formula C20H20N2 B188556 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol CAS No. 23950-38-1](/img/structure/B188556.png)
1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol, also known as HU-210, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound was first synthesized in 1988 by researchers at the Hebrew University of Jerusalem, and it has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. Studies have shown that 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol can be effective in reducing pain and inflammation, and it has also been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol has been shown to have anti-tumor effects in vitro and in vivo, suggesting that it may have potential as a cancer treatment.
Mecanismo De Acción
1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol acts as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a critical role in regulating a variety of physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol can modulate these processes and produce a range of effects.
Biochemical and Physiological Effects
Studies have shown that 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol can produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. In addition, 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol in lab experiments is its potency and specificity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation in a controlled manner. However, one limitation of using 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol is its potential for toxicity at high doses, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol. One area of interest is the development of novel cannabinoid-based therapeutics for pain management and other conditions. In addition, further research is needed to better understand the mechanisms underlying the neuroprotective and anti-tumor effects of 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol. Finally, there is a need for more studies on the safety and toxicity of 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol, particularly in humans.
Métodos De Síntesis
The synthesis of 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol involves several steps, starting with the reaction of 1,2-dibromoethane with phenylmagnesium bromide to form 1-phenylethyl bromide. This compound is then reacted with 2,4-dimethylbenzaldehyde to form the corresponding ketone, which is then reduced to the alcohol using sodium borohydride. The alcohol is then reacted with phthalic anhydride to form the corresponding diester, which is then cyclized using trifluoroacetic acid to form 1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol.
Propiedades
Número CAS |
23950-38-1 |
---|---|
Nombre del producto |
1,3-Diphenyl-4,7-methano-3a,4,5,6,7,7a-hexahydroindazol |
Fórmula molecular |
C20H20N2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3,5-diphenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-ene |
InChI |
InChI=1S/C20H20N2/c1-3-7-14(8-4-1)19-18-15-11-12-16(13-15)20(18)22(21-19)17-9-5-2-6-10-17/h1-10,15-16,18,20H,11-13H2 |
Clave InChI |
WESSKLLMYOYFPY-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C3C2N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1CC2CC1C3C2N(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Otros números CAS |
23950-38-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.